molecular formula C10H15ClN2O2S B2409016 (2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine CAS No. 2097937-53-4

(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine

Cat. No.: B2409016
CAS No.: 2097937-53-4
M. Wt: 262.75
InChI Key: HGUDRLNEEDQROB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine is represented by the formula C10H15ClN2O2S . For a detailed view of the molecular structure, please refer to resources such as PubChem .

Scientific Research Applications

Synthesis and Reactivity

Research on sulfamoyl azides, closely related to the chemical structure of interest, indicates their generation from secondary amines using a novel sulfonyl azide transfer agent. These compounds react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, which serve as shelf-stable progenitors for versatile reactive intermediates in asymmetric addition to olefins (Culhane & Fokin, 2011).

Chlorination Techniques

Innovative aromatic chlorination techniques have been developed, enhancing the physiological properties of bioactive compounds. This process, catalyzed by dimethyl sulfoxide using N-chlorosuccinimide, shows potential for late-stage aromatic chlorination in drug discovery and development, underlining the versatility of chlorination strategies in modifying chemical structures for enhanced drug efficacy (Song et al., 2019).

Interaction with Superoxide Ions

Monomeric chloroiron(III) complexes, through reactions with superoxide ions in dimethyl sulfoxide, transition into μ-oxo dimers or oxygenated complexes. This interaction highlights the reactivity of specific chloro compounds with superoxide ions, offering insights into potential applications in catalysis or material science (Matsushita et al., 1982).

Radical-Mediated Chlorination

Studies on sulfamides, derivatives of sulfamoyl azides, reveal their role in directing intermolecular chlorine transfer at specific carbon centers, showcasing unique position-selectivity due to sulfamidyl radical intermediates. This mechanism highlights the potential of sulfamides in facilitating selective chlorination reactions, useful in synthetic chemistry and drug development (Short et al., 2019).

Spectrophotometric Determination

The extraction-spectrophotometric determination of tris(2-chloroethyl)amine illustrates the analytical application of chloro compounds in detecting and quantifying chemical warfare agents and pharmaceuticals. This method, utilizing phthaleins, offers a reliable approach for the analysis of such compounds in various matrices (Rozsypal & Halámek, 2017).

Safety and Hazards

Safety and hazard information for (2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine can be found on resources like PubChem . The specific details are not provided in the search results.

Properties

IUPAC Name

N-(2-chloroethylsulfamoyl)-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-8-3-4-9(2)10(7-8)13-16(14,15)12-6-5-11/h3-4,7,12-13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUDRLNEEDQROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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